molecular formula C10H10N2O2 B1592270 Ethyl 1H-indazole-6-carboxylate CAS No. 713-09-7

Ethyl 1H-indazole-6-carboxylate

Cat. No. B1592270
CAS RN: 713-09-7
M. Wt: 190.2 g/mol
InChI Key: QKEIGRHNDNLBNJ-UHFFFAOYSA-N
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Description

Ethyl 1H-indazole-6-carboxylate, also known as ethyl 1H-indazole-3-carboxylate, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 106-108°C and a boiling point of 170-172°C. It is soluble in water, methanol, ethanol, and other polar solvents. It has a molecular formula of C7H7NO2 and a molecular weight of 137.13 g/mol. Ethyl 1H-indazole-6-carboxylate is widely used in scientific research due to its unique properties.

Scientific research applications

  • Synthesis and Biological Activity: A study by Bistocchi et al. (1981) described the synthesis of derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals. Some derivatives exhibited promising antiarthritic effects at doses significantly lower than their toxic levels, indicating their potential in medicinal applications (Bistocchi et al., 1981).

  • Large-Scale Synthesis and Derivative Applications: Hong et al. (2020) developed a scalable procedure for N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate. This method provides a safe and convenient alternative for large-scale production, highlighting its utility in industrial applications (Hong et al., 2020).

  • Coupling Reagents in Peptide Synthesis: Research by Jiang et al. (1998) focused on ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a coupling reagent designed for use in solid-phase peptide synthesis. This reagent demonstrated high efficiency and allowed real-time monitoring of each coupling cycle, showcasing its significance in peptide chemistry (Jiang et al., 1998).

  • Antimicrobial Activities: Desai et al. (2019) studied ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, for its antimicrobial properties. The study revealed significant activities against various bacterial and fungal strains, indicating its potential in developing new antimicrobial agents (Desai et al., 2019).

  • Carbon-14 Synthesis for Radiopharmaceutical Applications: Coelho and Schildknegt (2007) reported an efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid, starting from [14C]potassium cyanide. This synthesis is crucial for the development of radiolabeled compounds used in medical imaging and pharmaceutical research (Coelho & Schildknegt, 2007).

  • enzyl-1H-indazol-3-yl)benzoate derivatives. These compounds demonstrated selective antiproliferatory activities against certain cancer cell lines, suggesting their potential in cancer therapy (郭瓊文, 2006).

properties

IUPAC Name

ethyl 1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEIGRHNDNLBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599443
Record name Ethyl 1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-indazole-6-carboxylate

CAS RN

713-09-7
Record name Ethyl 1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-methyl-3-nitrobenzoate (105 g) was dissolved in glacial acetic acid (4 1), followed by stirring. To the solution, a solution of sodium nitrite (32 g) in water (80 ml) was added at once at a temperature of 10° C. to 15° C., and the resultant mixture was stirred at room temperature for 3 days. After completion of the reaction, the reaction mixture was evaporated under reduced pressure to remove acetic acid. Water was added to the residue, and the precipitated crystals were collected by filtration. The collected crystals were washed with water and dried. The obtained crystals was further washed with methanol and diethyl ether, and dried to give ethyl indazol-6-yl carboxylate (90 g), m.p. 125°-126° C.
Quantity
105 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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32 g
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reactant
Reaction Step Two
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Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
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resultant mixture
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AR Cabrera, I Martinez, CG Daniliuc… - Journal of Molecular …, 2016 - Elsevier
Three new neutral N,N imidoyl-indazole ligands with a methoxycarbonyl functional group (1–3) and three new air-stable cationic methallyl nickel complexes (4–6) were prepared. These …
Number of citations: 14 www.sciencedirect.com
A Carella, G Vives, T Cox, J Jaud, G Rapenne… - 2006 - Wiley Online Library
… Ethyl 1H-Indazole-6-carboxylate (3): In a three-necked round-bottomed flask, ethyl 3-amino-4-methylbenzoate (2) (2.30 g, 12.8 mmol, 1 equiv.), potassium acetate (1.3 g, 13.2 mmol, 1.1 …
G Erbland, Y Gisbert, G Rapenne… - European Journal of …, 2018 - Wiley Online Library
… Ethyl 1H-Indazole-6-carboxylate (8): In a dry Schlenk tube under argon were successively added ethyl 1-acetyl-1H-indazole-6-carboxylate 7 (150 mg, 0.65 mmol, 1.0 equiv.), …
G Erbland - 2019 - theses.hal.science
Dans le domaine des machines moléculaires, récompensé en 2016 par un prix Nobel, des progrès considérables ont été réalisés. De multiples exemples de machine moléculaire …
Number of citations: 1 theses.hal.science

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